molecular formula C14H28NO5P B13457673 Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate

Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate

Cat. No.: B13457673
M. Wt: 321.35 g/mol
InChI Key: VMDHXVUMCGHKOZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate: is an organic compound that serves as a versatile building block in synthetic chemistry. It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a diethoxyphosphoryl moiety. This compound is often used in the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diethoxyphosphoryl Group: This step often involves phosphorylation reactions using reagents like diethyl phosphite.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the azetidine ring may interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-diethoxyphosphoryl acetate
  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Uniqueness

Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate is unique due to the combination of its azetidine ring and diethoxyphosphoryl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H28NO5P

Molecular Weight

321.35 g/mol

IUPAC Name

tert-butyl 2-(2-diethoxyphosphorylethyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H28NO5P/c1-6-18-21(17,19-7-2)11-9-12-8-10-15(12)13(16)20-14(3,4)5/h12H,6-11H2,1-5H3

InChI Key

VMDHXVUMCGHKOZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1CCN1C(=O)OC(C)(C)C)OCC

Origin of Product

United States

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